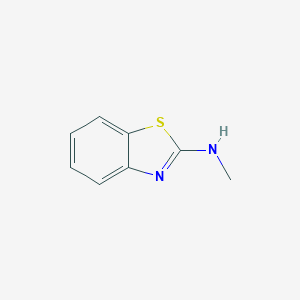

N-Methyl-1,3-benzothiazol-2-amine

Description

Properties

IUPAC Name |

N-methyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKPPRYUGJFISN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168719 | |

| Record name | 2-Benzothiazolamine, N-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16954-69-1 | |

| Record name | N-Methyl-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16954-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazole, 2-(methylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016954691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzothiazolamine, N-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylbenzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Methyl-2-benzothiazolamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RJC7F9QX6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of N-Methyl-1,3-benzothiazol-2-amine experimental protocol

An In-Depth Technical Guide to the Synthesis of N-Methyl-1,3-benzothiazol-2-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound. Designed for researchers and professionals in organic synthesis and drug development, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles and rationale that inform the experimental design. Our approach emphasizes scientific integrity, safety, and reproducibility, grounding each procedural choice in established chemical theory and practice.

Introduction and Strategic Overview

This compound (CAS No. 16954-69-1) is a significant heterocyclic compound. The benzothiazole core is a "privileged structure" in medicinal chemistry, appearing in compounds with a wide array of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][2] Specifically, this compound serves as a crucial intermediate in the agrochemical industry for the synthesis of the herbicide methabenzthiazuron.[3]

The synthetic strategy detailed herein is a robust two-step process, selected for its reliability and use of accessible starting materials. This approach involves:

-

Formation of the Core Heterocycle: Synthesis of the precursor, 2-aminobenzothiazole, via the oxidative cyclization of an in situ generated phenylthiourea.

-

Selective N-Alkylation: Subsequent methylation of the primary amine group on the 2-aminobenzothiazole core to yield the final product.

This bifurcated approach allows for clear control over each stage of the transformation, ensuring high yields and purity.

Caption: Mechanism of oxidative cyclization for 2-aminobenzothiazole formation.

The second step is a standard nucleophilic substitution. The primary amine of 2-aminobenzothiazole is deprotonated by a base, creating a more potent nucleophile. This anion then attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide), forming the C-N bond and yielding the final product.

Detailed Experimental Protocol

Safety First: All procedures must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemically resistant gloves, is mandatory. The reagents used in this synthesis are hazardous.

Part A: Synthesis of 2-Aminobenzothiazole

This protocol is adapted from established methods for the synthesis of substituted 2-aminobenzothiazoles. [4][5]

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add aniline (0.1 mol) and glacial acetic acid (150 mL).

-

Thiourea Formation: Cool the flask in an ice bath. To the stirred solution, add potassium thiocyanate (0.22 mol) in one portion. Continue stirring in the ice bath for 30 minutes. The mixture will become a thick slurry.

-

Oxidative Cyclization: Remove the ice bath. Through the dropping funnel, add a solution of bromine (0.11 mol) in 50 mL of glacial acetic acid dropwise over 1 hour. Causality: The dropwise addition is crucial to control the exothermic reaction and prevent the formation of polybrominated byproducts. The temperature should be maintained below 30°C.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours. The color will typically change from dark red-brown to a yellowish-orange.

-

Isolation: Pour the reaction mixture into 800 mL of ice-cold water with vigorous stirring. A precipitate will form.

-

Neutralization and Purification: Carefully neutralize the suspension by adding concentrated ammonium hydroxide until the pH is approximately 8. Causality: This step deprotonates the aminobenzothiazole hydrobromide salt, precipitating the free base. Filter the resulting solid, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol/water to obtain pure 2-aminobenzothiazole as pale yellow crystals.

| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume |

| Aniline | 93.13 | 0.1 | 9.31 g (9.1 mL) |

| Potassium Thiocyanate | 97.18 | 0.22 | 21.38 g |

| Bromine | 159.81 | 0.11 | 17.58 g (5.6 mL) |

| Glacial Acetic Acid | 60.05 | - | ~200 mL |

| Ammonium Hydroxide | 35.04 | - | As needed |

Part B: Synthesis of this compound

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-aminobenzothiazole (0.05 mol) and potassium carbonate (0.075 mol) in acetone (100 mL). Causality: Potassium carbonate is a mild base sufficient to deprotonate the amine for methylation, while acetone is a suitable polar aprotic solvent for this SN2 reaction.

-

Methylation: Add methyl iodide (0.06 mol) to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude solid is the target compound.

-

Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield pure this compound.

| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume |

| 2-Aminobenzothiazole | 150.20 | 0.05 | 7.51 g |

| Potassium Carbonate | 138.21 | 0.075 | 10.37 g |

| Methyl Iodide | 141.94 | 0.06 | 8.52 g (3.7 mL) |

| Acetone | 58.08 | - | 100 mL |

Analytical Characterization

Validation of the final product's identity and purity is essential. The following data are characteristic of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂S | |

| Molecular Weight | 164.23 g/mol | |

| Appearance | Crystalline solid | [3] |

| Melting Point | 140-142 °C | [3][6] |

| Boiling Point | 270.1 °C at 760 mmHg | [3] |

| ¹H NMR | Expected peaks for methyl protons (singlet, ~3.0 ppm) and aromatic protons (multiplets, ~7.0-8.0 ppm). | [7] |

| ¹³C NMR | Expected peaks for methyl carbon, aromatic carbons, and the characteristic C=N carbon of the thiazole ring. | [7] |

| IR Spectroscopy | Characteristic peaks for N-H stretching (if secondary amine is present as an impurity), C-H stretching (aromatic and aliphatic), C=N stretching, and aromatic C=C bending. | [8] |

Safety and Handling

-

Anilines: Toxic by inhalation, ingestion, and skin contact. Carcinogen suspect. [9]* Bromine/Sulfuryl Chloride: Highly corrosive and toxic. Causes severe burns. Use with extreme caution in a fume hood. [4]* Methyl Iodide: Toxic, a suspected carcinogen, and a potent alkylating agent. Handle with extreme care.

-

Solvents (Acetic Acid, Acetone): Flammable and irritants.

-

Bases (Ammonium Hydroxide, K₂CO₃): Corrosive and irritants.

Always consult the Safety Data Sheet (SDS) for each chemical before use. An appropriate spill kit should be readily available. Waste must be disposed of according to institutional and local regulations.

Conclusion

This guide outlines a reliable and well-characterized two-step synthesis for this compound. By detailing the procedural steps and the chemical reasoning behind them, this document serves as a practical tool for laboratory synthesis. The emphasis on mechanism, safety, and analytical validation ensures that researchers can approach this synthesis with a high degree of confidence and scientific rigor.

References

- Exploring this compound: Properties and Applications. (n.d.). Google Cloud.

- This compound | 16954-69-1. (n.d.). Biosynth.

- Benzothiazole, 2-amino-6-methyl-. (n.d.). Organic Syntheses Procedure.

- Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (n.d.). ScienceDirect.

- Synthesis of 2-amino-α-methyl benzothiazole-6-acetonitrile. (n.d.). PrepChem.com.

- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). National Institutes of Health (NIH).

- Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (n.d.). Scholars Research Library.

- Process for the preparation of 4-methyl-2-amino-benzothiazole. (n.d.). Google Patents.

- Process for the production of 2-amino-4-methyl-benzothiazole. (n.d.). Google Patents.

- Crystal structure of N,N,N-tris[(1,3-benzothiazol-2-yl)methyl]amine. (n.d.). National Institutes of Health (NIH).

- This compound. (n.d.). ChemSynthesis.

- SAFETY DATA SHEET - Benzothiazole. (2025). Sigma-Aldrich.

- Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (2025). ScienceDirect.

- Benzothiazole synthesis. (n.d.). Organic Chemistry Portal.

- Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity. (2019). ResearchGate.

- Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. (n.d.). JOCPR.

- Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). Iraqi National Digital Library.

- Solid-Phase Synthesis of 2-Aminobenzothiazoles. (n.d.). National Institutes of Health (NIH).

- Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles. (2020). ACS Omega.

- 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. (2023). MDPI.

- 6-Amino-2-methyl-1,3-benzothiazole Safety Data Sheet. (n.d.). Apollo Scientific.

- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency. (2025). RSC Publishing.

Sources

- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. innospk.com [innospk.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. prepchem.com [prepchem.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. arabjchem.org [arabjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

N-Methyl-1,3-benzothiazol-2-amine: A Guide to Reaction Mechanisms with Electrophiles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1,3-benzothiazol-2-amine is a heterocyclic compound of significant interest, serving as a crucial intermediate in the synthesis of agrochemicals and as a versatile scaffold in medicinal chemistry.[1][2] Its unique electronic structure, featuring multiple nucleophilic centers, dictates a complex yet predictable reactivity towards electrophiles. This guide provides an in-depth exploration of these reaction mechanisms, grounded in established principles of organic chemistry and supported by contemporary research. We will dissect the causality behind the regioselectivity observed in alkylation, acylation, and electrophilic aromatic substitution reactions, offering field-proven experimental protocols and analytical validation strategies. This document is intended to serve as a comprehensive resource for researchers engaged in the synthesis and modification of benzothiazole derivatives, enabling the rational design of novel molecules for pharmaceutical and industrial applications.

Core Principles: Understanding the Reactivity of this compound

The reactivity of this compound (C₈H₈N₂S) is governed by the interplay of its constituent parts: the electron-rich benzene ring, the thiazole heterocycle, and the exocyclic N-methylamino group.[1][3] This arrangement creates several potential sites for electrophilic attack, namely the exocyclic nitrogen (N-methylamino), the endocyclic nitrogen of the thiazole ring, and the C4, C5, C6, and C7 positions of the fused benzene ring.[4][5]

The 2-amino group, particularly with its methyl substituent, is a potent electron-donating group. It increases the electron density of the entire heterocyclic system through resonance. Computational studies on analogous 2-aminobenzothiazole systems using methods like Density Functional Theory (DFT) help visualize this distribution.[6][7] The Highest Occupied Molecular Orbital (HOMO) often indicates the most probable sites for electrophilic attack. For 2-aminobenzothiazoles, the HOMO density is typically highest around the exocyclic amino group and specific positions on the benzene ring, suggesting these are the primary nucleophilic centers.[8][9]

The molecule's reactivity can be understood through its key resonance contributors, which highlight the nucleophilic character of the exocyclic nitrogen and the benzene ring.

Figure 1: Nucleophilic centers of this compound.

Reaction with Alkylating Agents: The N-Alkylation Pathway

Alkylation of 2-aminobenzothiazole derivatives can, in principle, occur at either the exocyclic or endocyclic nitrogen atom. However, for this compound, further alkylation typically proceeds at the more nucleophilic exocyclic nitrogen, yielding a tertiary amine, or at the endocyclic nitrogen. The regioselectivity of this reaction is a critical consideration for synthetic chemists. Studies have demonstrated that N-alkylation of 2-aminobenzothiazoles with agents like benzylic alcohols or alkyl halides can be directed to achieve regioselective outcomes.[10][11] The reaction with α-iodo methyl ketones, for instance, has been shown to occur selectively at the endocyclic nitrogen atom.[12]

General Mechanism of N-Alkylation

The reaction with a typical alkyl halide (R-X) follows a bimolecular nucleophilic substitution (Sₙ2) mechanism. The nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

Figure 2: General mechanism for the N-alkylation of this compound.

Self-Validating Experimental Protocol: N-Alkylation

This protocol is adapted from methodologies for the selective N-alkylation of substituted 2-aminobenzothiazoles.[11][13] The choice of solvent and base is critical for controlling the reaction's efficiency.

Objective: To synthesize N,N-dimethyl-1,3-benzothiazol-2-amine via methylation.

Materials:

-

This compound (1.0 eq)

-

Methyl iodide (1.2 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Round-bottom flask, magnetic stirrer, reflux condenser

-

TLC plates (silica gel), ethyl acetate/hexane mobile phase

Procedure:

-

Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.64 g, 10 mmol) and anhydrous acetonitrile (40 mL).

-

Base Addition: Add finely ground potassium carbonate (2.07 g, 15 mmol) to the suspension. Stir vigorously for 15 minutes at room temperature. The base acts as a proton scavenger.

-

Electrophile Addition: Slowly add methyl iodide (1.70 g, 0.75 mL, 12 mmol) dropwise to the stirring suspension.

-

Reaction: Heat the mixture to a gentle reflux (approx. 80°C) and maintain for 4-6 hours. The progress of the reaction is a self-validating system; it should be monitored by TLC by observing the consumption of the starting material and the appearance of a new, less polar product spot.

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the solid potassium carbonate and wash it with a small amount of acetonitrile.

-

Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the residue by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure N,N-dimethyl-1,3-benzothiazol-2-amine.

-

Validation: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Reaction with Acylating Agents: N-Acylation

Acylation of this compound with electrophiles such as acyl chlorides or acid anhydrides is a robust and high-yielding reaction.[14] Due to the high nucleophilicity and steric accessibility of the exocyclic secondary amine, the reaction occurs almost exclusively at this position to form a stable amide. This transformation is fundamental in medicinal chemistry for modifying the properties of the parent molecule.[15][16]

General Mechanism of N-Acylation

The mechanism is a nucleophilic acyl substitution. The exocyclic nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. The intermediate then collapses, eliminating a leaving group (e.g., chloride) to form the final N-acylated product. A mild base like triethylamine or pyridine is often used to neutralize the HCl byproduct.[14]

Figure 3: Logical workflow for the N-acylation reaction.

Self-Validating Experimental Protocol: N-Acylation with Acetyl Chloride

This protocol is based on established methods for the acylation of 2-aminobenzothiazoles.[14][17]

Objective: To synthesize N-methyl-N-(1,3-benzothiazol-2-yl)acetamide.

Materials:

-

This compound (1.0 eq)

-

Acetyl chloride (1.1 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

-

Setup: Dissolve this compound (1.64 g, 10 mmol) in anhydrous DCM (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer. Add triethylamine (1.21 g, 1.67 mL, 12 mmol).

-

Cooling: Cool the solution to 0°C in an ice bath. This is crucial to control the exothermic reaction.

-

Electrophile Addition: Add acetyl chloride (0.86 g, 0.78 mL, 11 mmol) dissolved in a small amount of anhydrous DCM dropwise to the cooled solution over 15 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction via TLC. The formation of triethylamine hydrochloride precipitate is a visual indicator of reaction progress.

-

Workup: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it successively with 1M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting solid can be purified by recrystallization from ethanol/water to yield the pure N-methyl-N-(1,3-benzothiazol-2-yl)acetamide.

-

Validation: Characterize the product by melting point, IR (presence of amide C=O stretch), ¹H NMR, and mass spectrometry.

Table 1: Comparison of Acylation Protocols

| Method | Acylating Agent | Solvent / Base or Catalyst | Temperature | Time | Typical Yield | Reference |

| Acyl Chloride | Chloroacetyl Chloride | Benzene / Triethylamine | Ice-cold to Reflux | ~10 hours | 75% | [14] |

| Acetic Acid | Glacial Acetic Acid | Acetic Acid (Solvent) | Reflux (~118 °C) | 8-10 hours | 88% | [14][17] |

| NHC-Catalyzed | Aromatic Aldehydes | Cs₂CO₃ / NHC catalyst | Room Temp | ~12 hours | 74-93% | [16] |

Electrophilic Aromatic Substitution: Reactivity of the Benzene Ring

The N-methylamino group attached to the thiazole ring acts as a powerful activating group, enhancing the nucleophilicity of the fused benzene ring towards electrophilic aromatic substitution (EAS).[18][19] The reaction proceeds via the canonical EAS mechanism, involving the attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion), followed by deprotonation to restore aromaticity.[20][21]

Nitration

Nitration introduces a nitro (-NO₂) group onto the aromatic ring. The electrophile is the highly reactive nitronium ion (NO₂⁺), typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid. For 2-acylaminobenzothiazoles, nitration shows high regioselectivity for the 6-position.[22][23] This is rationalized by the electronic directing effects of the fused heterocyclic system; the 6-position is para to the ring sulfur and meta to the deactivating (by induction) but resonance-donating thiazole nitrogen system.

Figure 4: Mechanism for the electrophilic nitration at the C6 position.

Caution: This reaction uses concentrated strong acids and is highly exothermic. It must be performed with extreme care in a fume hood with appropriate personal protective equipment. The protocol is adapted from the nitration of 2-acetylaminobenzothiazole.[22]

Objective: To synthesize 6-Nitro-N-methyl-N-(1,3-benzothiazol-2-yl)acetamide (via acylated intermediate for selectivity).

Procedure:

-

Protection: First, acylate the starting material this compound as described in section 3.2 to form N-methyl-N-(1,3-benzothiazol-2-yl)acetamide. The acyl group helps control the reactivity and improves selectivity.

-

Setup: In a flask, carefully add the acylated product (2.06 g, 10 mmol) in portions to concentrated sulfuric acid (10 mL) at a temperature maintained between 20-30°C.

-

Cooling: Cool the resulting solution to 0-5°C in an ice-salt bath.

-

Nitration: Prepare a nitrating mixture by carefully adding concentrated nitric acid (0.7 mL, ~11 mmol) to concentrated sulfuric acid (3 mL) while cooling. Add this nitrating mixture dropwise to the cooled benzothiazole solution, ensuring the temperature does not exceed 10°C.

-

Reaction: Stir the mixture at 5-10°C for 2 hours after the addition is complete.

-

Workup: Carefully pour the reaction mixture onto crushed ice (100 g). The nitrated product will precipitate as a solid.

-

Isolation: Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry.

-

Deprotection (if desired): The acyl group can be removed by acid or base hydrolysis to yield 6-nitro-N-methyl-1,3-benzothiazol-2-amine.

-

Validation: Confirm the structure via melting point and spectroscopy. ¹H NMR should show a characteristic downfield shift and splitting pattern for the protons on the nitrated benzene ring.

Halogenation

Halogenation of 2-aminobenzothiazoles can be achieved using various reagents. For example, regioselective bromination or chlorination at the 5-position can be accomplished using copper(II) halides (CuBr₂ or CuCl₂).[24] The reaction proceeds under mild conditions and provides a direct route to halogenated derivatives, which are valuable precursors for further functionalization.

Analytical Validation of Reaction Products

Confirmation of the desired product structure is a cornerstone of synthetic chemistry. A combination of spectroscopic methods provides a self-validating system for structural elucidation.

Table 2: Predicted Spectroscopic Data for N-methyl-N-(1,3-benzothiazol-2-yl)acetamide

| Technique | Feature | Predicted Observation | Rationale |

| ¹H NMR | Aromatic Protons | δ 7.2 - 8.0 ppm (multiplet, 4H) | Protons on the benzothiazole benzene ring. |

| N-CH₃ Protons | δ ~3.5 ppm (singlet, 3H) | Methyl group attached to the exocyclic nitrogen. | |

| Acetyl-CH₃ Protons | δ ~2.3 ppm (singlet, 3H) | Methyl group of the acetyl moiety. | |

| ¹³C NMR | Amide Carbonyl | δ ~170 ppm | Characteristic chemical shift for an amide C=O. |

| C=N (thiazole) | δ ~165 ppm | Carbon atom at the 2-position of the benzothiazole ring. | |

| Aromatic Carbons | δ 115 - 150 ppm | Carbons of the fused benzene ring. | |

| N-CH₃ Carbon | δ ~35 ppm | Carbon of the N-methyl group. | |

| Acetyl-CH₃ Carbon | δ ~22 ppm | Carbon of the acetyl methyl group. | |

| IR Spectroscopy | Amide C=O Stretch | ~1680 cm⁻¹ (strong) | Confirms the presence of the amide functional group. |

| C=N Stretch | ~1600 cm⁻¹ | Characteristic of the thiazole ring. | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 206 | Corresponds to the molecular weight of the product (C₁₀H₁₀N₂OS). |

Note: Predicted values are based on typical chemical shifts for these functional groups and may vary slightly based on solvent and other experimental conditions.[25][26]

Conclusion and Future Prospects

The reactivity of this compound with electrophiles is a well-defined yet versatile area of synthetic chemistry. The primary sites of reaction—the exocyclic nitrogen and the C6 position of the benzene ring—can be selectively targeted through careful choice of reagents and reaction conditions. Acylation and alkylation proceed readily at the highly nucleophilic exocyclic nitrogen, while electrophilic aromatic substitution, such as nitration, can be directed to the activated benzene ring.

The principles and protocols detailed in this guide provide a robust framework for the synthesis of novel benzothiazole derivatives. As the demand for new therapeutic agents and advanced materials grows, the ability to rationally functionalize this privileged scaffold will be paramount.[1][4] Future research may focus on developing more efficient, "green" catalytic methods for these transformations and exploring the reactivity with a broader range of complex electrophiles to unlock new frontiers in drug discovery and materials science.

References

- Exploring this compound: Properties and Applications. Google Cloud.

- This compound | 16954-69-1. Biosynth.

- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PubMed Central.

- This compound. CymitQuimica.

- Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Scirp.org.

- Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Google Cloud Storage.

- Computational Investigation of the Ru‐Mediated Preparation of Benzothiazoles From N‐Arylthioureas: Elucidation of the Reaction Mechanism and the Origin of Differing Substrate Reactivity. ResearchGate.

- Experimental Protocols for the Acylation of 2-Aminobenzothiazole. Benchchem.

- Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry (RSC Publishing).

- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. NIH.

- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Publications.

- Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI.

- Three-Component Reaction of 2-Aminobenzothiazole with Methylene-Active Carbonyl Compounds and Aldehydes. ResearchGate.

- N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. Institute for Research and Community Services Universitas Muhammadiyah Palangkaraya.

- N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity. AIP Publishing.

- Synthesis of biologically active derivatives of 2-aminobenzothiazole. PMC - NIH.

- Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Chemical Communications (RSC Publishing).

- Facile synthesis of N-acyl 2-aminobenzothiazoles by NHC- catalyzed direct oxidative amidation of aldehydes. The Royal Society of Chemistry.

- 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. MDPI.

- N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity. ResearchGate.

- This compound. ChemSynthesis.

- (PDF) Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. ResearchGate.

- Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. PMC - NIH.

- Process for the preparation of 2-amino-6-nitrobenzothiazole. Google Patents.

- Spectroscopic and Synthetic Profile of N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide. Benchchem.

- Process for the preparation of 2-amino-6-nitro-benzothiazole. Google Patents.

- Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. NIH.

- Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.

- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.

- Chemical Reactions of Amines – Electrophilic Substitution. BYJU'S.

- 1.31: Electrophilic Substitution. Chemistry LibreTexts.

- Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library.

Sources

- 1. innospk.com [innospk.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. This compound | 16954-69-1 | RAA95469 [biosynth.com]

- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. journal.umpr.ac.id [journal.umpr.ac.id]

- 18. byjus.com [byjus.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]

- 23. EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents [patents.google.com]

- 24. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 25. arabjchem.org [arabjchem.org]

- 26. pdf.benchchem.com [pdf.benchchem.com]

Solubility Profile of N-Methyl-1,3-benzothiazol-2-amine: A Mechanistic and Methodological Guide

An In-Depth Technical Guide

Abstract

N-Methyl-1,3-benzothiazol-2-amine (CAS No. 16954-69-1) is a key heterocyclic amine intermediate, notably used in the synthesis of the herbicide methabenzthiazuron.[1] Its efficacy in synthesis, formulation, and potential biological applications is intrinsically linked to its solubility in various organic media. This guide provides a comprehensive analysis of the theoretical and practical aspects of its solubility. Moving beyond a simple data table, we delve into the physicochemical drivers governing its solubility, present a robust experimental protocol for its determination, and offer insights into interpreting the resulting solubility profile. This document is designed to equip researchers with the foundational knowledge and practical tools necessary to effectively work with this compound.

Introduction: The Critical Role of Solubility

The solubility of an active compound or intermediate is a cornerstone of chemical and pharmaceutical development. It dictates the choice of reaction media, influences reaction kinetics and yield, governs purification strategies such as crystallization, and is a critical determinant in formulation design. For this compound, understanding its behavior in different organic solvents is essential for optimizing its synthesis pathways and for the development of stable, effective end-use formulations.[1] This guide will explore its solubility not as a static value, but as a function of the dynamic interplay between its molecular structure and the properties of the solvent.

Physicochemical Properties & Predicted Solubility

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Significance for Solubility | Source(s) |

| Molecular Formula | C₈H₈N₂S | Indicates a compact aromatic structure with heteroatoms. | [1][2] |

| Molecular Weight | 164.23 g/mol | A relatively low molecular weight generally favors solubility. | [1][2] |

| Melting Point | 140-142 °C | A high melting point suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. | [1][3] |

| LogP (o/w) | 2.411 | This value indicates a moderate lipophilicity, suggesting a balance between hydrophobic and hydrophilic character. It predicts poor solubility in water but favorable solubility in solvents of intermediate polarity. | [1] |

| Polar Surface Area (PSA) | 53.16 Ų | The PSA, arising from the nitrogen and sulfur atoms, indicates the molecule's capacity for polar interactions, including dipole-dipole forces and hydrogen bonding (as an acceptor). | [1] |

Interpretation and Solubility Prediction

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[4]

-

Nonpolar Solvents (e.g., Hexane, Toluene): The benzothiazole core provides aromatic, nonpolar character. However, the polar amine and thiazole moieties will limit solubility in purely nonpolar solvents. We predict low to moderate solubility in hydrocarbons. Toluene may be a better solvent than hexane due to potential π-π stacking interactions with the aromatic ring.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents cannot donate hydrogen bonds but have strong dipole moments and can act as hydrogen bond acceptors. Given the compound's significant polar surface area and its ability to accept hydrogen bonds at its nitrogen atoms, we predict good to excellent solubility in this class of solvents. They can effectively solvate the polar regions of the molecule.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can both donate and accept hydrogen bonds. The secondary amine group (-NHCH₃) can act as a hydrogen bond donor, and the ring nitrogens can act as acceptors. Therefore, we predict moderate to good solubility in lower-chain alcohols. Solubility is expected to decrease as the alkyl chain length of the alcohol increases (e.g., higher solubility in methanol than in butanol) due to the decreasing overall polarity of the solvent.

Experimental Determination of Solubility

To validate the predicted profile and obtain quantitative data, a systematic experimental approach is necessary. The equilibrium shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid in a liquid.[4]

Required Materials and Equipment

-

This compound (≥99.0% purity)[1]

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Scintillation vials or sealed flasks

-

Constant temperature incubator shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Protocol

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) at known concentrations. These will be used to generate a calibration curve for HPLC analysis.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in an incubator shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required to achieve equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to prevent artificially high results.

-

Dilution: Dilute the filtered, saturated solution with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample by HPLC. Use the previously generated calibration curve to determine the concentration of this compound in the saturated solution.

-

Calculation: Calculate the solubility, typically expressed in mg/mL or mol/L, by accounting for the dilution factor.

Visualizing the Workflow

The following diagram outlines the key stages of the experimental protocol for determining solubility.

Caption: Workflow for Experimental Solubility Determination.

Understanding Molecular Interactions

The solubility data obtained can be rationalized by examining the specific intermolecular forces between this compound and the solvent molecules.

Caption: Potential Intermolecular Forces Driving Solubility.

-

Hydrogen Bonding: With protic solvents like ethanol, the secondary amine proton can act as a hydrogen bond donor, while the lone pairs on the ring nitrogens act as acceptors. This strong, specific interaction is a primary driver of solubility in these solvents.

-

Dipole-Dipole Interactions: With polar aprotic solvents like DMSO, the partial positive and negative charges on both the solute and solvent molecules will align, leading to favorable electrostatic interactions that promote dissolution.

-

van der Waals Forces: In nonpolar solvents, weaker London dispersion forces will be the dominant interaction. While the aromatic ring can participate in π-π stacking with solvents like toluene, these forces are generally less effective at overcoming the solute's crystal lattice energy compared to polar interactions.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely published, data from the closely related compound benzothiazole indicates potential hazards.[5][6] It is prudent to handle this compound with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[7]

Conclusion

The solubility of this compound is a complex property governed by its unique molecular structure. Its moderate lipophilicity (LogP ~2.4) and significant polar surface area suggest a favorable solubility profile in polar aprotic and short-chain polar protic solvents, with more limited solubility in nonpolar media. This guide provides both the theoretical framework to predict this behavior and a detailed experimental protocol to obtain precise, quantitative data. By understanding the "why" behind the solubility—the specific molecular interactions at play—researchers can make more informed decisions in solvent selection, leading to improved outcomes in synthesis, purification, and formulation.

References

- Exploring this compound: Properties and Applications. (n.d.). Google Cloud.

- This compound | 16954-69-1. (n.d.). Biosynth.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- This compound. (n.d.). ChemSynthesis.

- How To Determine Solubility Of Organic Compounds? (2025). YouTube.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- SAFETY DATA SHEET - Benzothiazole. (2025). Sigma-Aldrich.

- 1 - Safety Data Sheet - Benzothiazole. (n.d.).

- SAFETY DATA SHEET - 2-Aminobenzothiazole. (2025). Fisher Scientific.

Sources

Strategic Biological Activity Screening of N-Methyl-1,3-benzothiazol-2-amine

An In-Depth Technical Guide

Abstract

This guide provides a comprehensive framework for the systematic biological activity screening of N-Methyl-1,3-benzothiazol-2-amine, a compound whose therapeutic potential is largely unexplored despite belonging to the pharmacologically significant benzothiazole class. The benzothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties[1][2][3]. While this compound is known as an intermediate in agrochemical synthesis, its benzothiazole core suggests a high potential for novel therapeutic applications[4]. This document outlines a multi-tiered screening cascade, designed to efficiently identify and validate potential biological activities, elucidate the mechanism of action, and provide a rationale for progression into preclinical development. We will proceed from high-throughput primary screens to specific secondary assays, target deconvolution, and finally, validation in in vivo models.

Part 1: Foundational Strategy - The Screening Cascade

A successful screening campaign does not rely on random testing but on a logical, tiered approach known as a screening cascade. This strategy maximizes efficiency and resource allocation by using broad, high-capacity assays initially to identify "hits," which are then subjected to progressively more specific and complex assays to confirm activity and elucidate their mechanism. The goal is to fail unpromising compounds early and focus resources on validated leads.

The proposed cascade for this compound is designed to explore the most common therapeutic areas associated with the benzothiazole scaffold.

Caption: Comparison of Affinity-Based and Label-Free Target ID methods.

Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)

The DARTS method is a powerful label-free technique based on the principle that a small molecule binding to its target protein can increase the protein's stability and protect it from protease digestion. [5]

-

Lysate Preparation: Prepare a total protein lysate from the sensitive cell line (e.g., HCT-116).

-

Compound Incubation: Incubate aliquots of the lysate with either this compound or a vehicle control.

-

Protease Digestion: Treat the aliquots with a low concentration of a protease (e.g., thermolysin) for a defined period. The unbound proteins will be digested, while the target protein bound to the compound will be partially or fully protected.

-

Quenching: Stop the digestion by adding a protease inhibitor.

-

Gel Electrophoresis: Separate the remaining proteins using SDS-PAGE.

-

Visualization: Stain the gel (e.g., with Coomassie Blue). A protein band that is present or more intense in the compound-treated lane compared to the control lane is a candidate target.

-

Identification: Excise the candidate band and identify the protein using mass spectrometry.

Part 5: Tier 4 - In Vivo Model Validation

Positive in vitro results must ultimately be translated to a whole-organism model to assess efficacy and potential toxicity in a complex biological system. [6][7]The choice of model depends on the validated activity. For a confirmed anticancer hit, a mouse xenograft model is the gold standard.

Protocol Outline: Human Tumor Xenograft Mouse Model

-

Cell Implantation: Implant human cancer cells (e.g., HCT-116) subcutaneously into immunodeficient mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization: Randomize mice into treatment groups (e.g., vehicle control, this compound at various doses, positive control).

-

Dosing: Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a pre-determined schedule.

-

Monitoring: Monitor tumor volume, body weight, and overall animal health regularly.

-

Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

-

Analysis: Compare tumor growth inhibition between the treated and control groups to determine in vivo efficacy.

Conclusion and Future Directions

This guide presents a rigorous, step-wise strategy for the comprehensive biological screening of this compound. By progressing through this cascade, researchers can efficiently identify and validate potential therapeutic activities, from initial high-throughput screening to mechanistic elucidation and in vivo proof-of-concept. The benzothiazole core structure holds significant promise, and a systematic approach is paramount to unlocking its potential for novel drug discovery. Positive results from this cascade would provide a strong foundation for lead optimization, preclinical safety studies, and eventual clinical development.

References

- Aragen Life Sciences. (2024, September 16). What is High-Throughput Screening in Drug Discovery. Aragen Life Sciences. [Link]

- Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.

- Wikipedia. High-throughput screening. Wikipedia. [Link]

- Chemycal. (2025, May 3). High-Throughput Screening (HTS)

- University College London.

- Drug Discovery News. High throughput screening in modern drug discovery. Drug Discovery News. [Link]

- Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.

- Broad Institute.

- Terstappen, G. C., et al. (2007). Target identification and mechanism of action in chemical biology and drug discovery.

- Ignited Minds Journals. Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships. Ignited Minds Journals. [Link]

- Abdel-rahman, H. M., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules. [Link]

- Herath, H. M. T. B., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

- Raju, G., et al. Synthesis and Biological Screening of Benzothiazole Derivatives with Pyrazole Moiety. International Journal of Pharmaceutical and Clinical Research. [Link]

- Charles River Laboratories. In Vitro Assay Development Services.

- Pather, I., et al. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Biotechnology and Applied Biochemistry. [Link]

- Labinsights. (2023, May 8). The Important Role of In Vitro Screening Related Services in Drug. Labinsights. [Link]

- Basnet, A., et al. (2019). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. International Journal of Molecular Sciences. [Link]

- Rajendran, S., et al. (2017). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. Toxicology Mechanisms and Methods. [Link]

- Fengchen Group.

- ResearchGate. (2017). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents.

- Bentham Science. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]

- Taylor & Francis Online. Bioactivity descriptors for in vivo toxicity prediction: now and the future. Taylor & Francis Online. [Link]

- Kuru, O., et al. (2017). Classification and analysis of a large collection of in vivo bioassay descriptions.

- MDPI. In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. MDPI. [Link]

- International Journal of Research in Pharmacy and Chemistry.

- Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]

- Al-Ostath, A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules. [Link]

- ResearchGate. (2019). Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds.

- Progressive Chemical and Biochemical Research. A Review on Recent Development and biological applications of benzothiazole derivatives. Progressive Chemical and Biochemical Research. [Link]

- Pradeep, P., et al. (2015). Novel Uses of In Vitro Data to Develop Quantitative Biological Activity Relationship Models for In Vivo Carcinogenicity Prediction.

- University of Thi-Qar. (2023). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. University of Thi-Qar. [Link]

- Early, J. V., et al. (2023). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Microbiology Spectrum. [Link]

- Al-Bayati, O. F., et al. (2023). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. PLOS ONE. [Link]

- Amnerkar, N. D., et al. (2015). Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. Arabian Journal of Chemistry. [Link]

Sources

- 1. ignited.in [ignited.in]

- 2. benthamscience.com [benthamscience.com]

- 3. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. innospk.com [innospk.com]

- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Classification and analysis of a large collection of in vivo bioassay descriptions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Medicinal Chemistry of N-Methyl-1,3-benzothiazol-2-amine Derivatives

Abstract

The 1,3-benzothiazole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Among its many derivatives, those featuring an N-methyl-2-amino substitution are of particular interest, demonstrating significant potential in therapeutic areas ranging from neurodegenerative diseases to oncology and inflammatory disorders.[3][4] However, the synthesis of these specific derivatives is not trivial and is marked by a significant chemical challenge: regioselectivity. The presence of two distinct nitrogen atoms—one endocyclic within the thiazole ring and one exocyclic amine—creates a competitive environment for alkylation. This guide provides an in-depth exploration of the synthetic strategies developed to overcome this hurdle, focusing on methodologies that selectively yield the desired N-exo-methylated product. We will dissect the causality behind experimental choices, present field-proven protocols, and examine the structure-activity relationships that drive the design of novel therapeutic agents based on this versatile scaffold.

Section 1: The N-Methyl-1,3-benzothiazol-2-amine Scaffold: A Privileged Structure in Medicinal Chemistry

The benzothiazole ring system, an aromatic bicycle formed by the fusion of benzene and thiazole rings, is a recurring motif in both natural products and synthetic drugs.[5] Its rigid, planar structure and electron-rich nature allow it to interact with a diverse range of biological targets, earning it the designation of a privileged scaffold.[3][6] The well-known drug Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), is a primary example of a simple yet effective 2-aminobenzothiazole derivative.[3]

The introduction of a methyl group to the 2-amino position (N-methylation) can profoundly influence a molecule's physicochemical and pharmacological properties. This seemingly minor modification can:

-

Enhance Metabolic Stability: By protecting the amine from rapid phase I or phase II metabolism.

-

Improve Membrane Permeability: By increasing lipophilicity, which can be crucial for crossing cellular membranes or the blood-brain barrier.[7]

-

Modulate Target Binding: The methyl group can establish critical van der Waals interactions within a receptor's binding pocket or alter the hydrogen bonding capacity of the parent amine, fine-tuning potency and selectivity.

Derivatives of the this compound core have demonstrated a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, anticonvulsant, and antibacterial effects.[4][8][9][10] This versatility makes the development of efficient and selective synthetic routes to these compounds a high-priority objective for drug discovery programs.

Section 2: Synthetic Strategies: Navigating the Challenge of Regioselectivity

The primary obstacle in the synthesis of this compound is controlling the site of methylation. The 2-aminobenzothiazole tautomer exists in equilibrium, but the molecule possesses two nucleophilic nitrogen centers: the exocyclic amino group and the endocyclic imino nitrogen.

The Inherent Regioselectivity Problem

Traditional SN2 alkylation reactions using electrophiles like methyl iodide often lead to undesired outcomes. It is well-documented that such reactions preferentially occur on the more basic endocyclic nitrogen atom, yielding the N-endosubstituted 3-alkyl-2-iminobenzothiazoline product rather than the desired exocyclic N-alkylated derivative.[11][12][13] This inherent reactivity necessitates the use of more sophisticated synthetic strategies to achieve regiocontrol.

Figure 1: Competing pathways in the traditional N-alkylation of 2-aminobenzothiazole.

Foundational Synthesis of the 2-Aminobenzothiazole Core

Before N-methylation, the 2-aminobenzothiazole core must be synthesized. The Hugershoff reaction, an oxidative cyclization of an arylthiourea, remains a foundational and widely used method.[14] This process typically involves treating a substituted aniline with a thiocyanate salt to form the arylthiourea intermediate, which is then cyclized using an oxidizing agent like bromine.[14][15]

Figure 2: Logical workflow for the Hugershoff synthesis of 2-aminobenzothiazole.[14]

Modern Strategies for Regioselective Exo-N-Methylation

To circumvent the endocyclic alkylation problem, medicinal chemists have developed several reliable methods that favor the formation of the desired N-methyl derivative.

Reductive amination is a powerful and versatile strategy for forming C-N bonds. In this context, the 2-aminobenzothiazole is reacted with an aldehyde (formaldehyde or its equivalent) to form an intermediate imine or hemiaminal, which is then reduced in situ by a mild reducing agent like sodium borohydride (NaBH₄). This approach has been successfully used to synthesize a variety of N-alkylated 2-aminobenzothiazoles.[3][16] The causality is clear: the reaction proceeds through a mechanism that is distinct from direct SN2 displacement, thus avoiding the issue of competing nucleophilicity at the endocyclic nitrogen.

An alternative approach begins not with 2-aminobenzothiazole, but with 2-chlorobenzothiazole. This precursor can be synthesized from 2-mercaptobenzothiazole. The chlorine atom at the 2-position is an excellent leaving group, readily displaced by primary amines. Reacting 2-chlorobenzothiazole with methylamine in a suitable solvent provides a direct and high-yielding route to the target compound.[17] This method is efficient and avoids the regioselectivity issue altogether by building the N-methyl amine functionality in the final step.

For exquisite control over monomethylation, a three-step sequence provides a robust solution.[18] This method uses a benzothiazolium salt to activate the 2-position and direct the subsequent reactions, ensuring that only a single methyl group is introduced onto the exocyclic nitrogen.

Figure 3: Workflow for a controlled three-step N-monomethylation sequence.[18]

Section 3: Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, with explanations for key steps to ensure both reproducibility and a deeper understanding of the reaction mechanics.

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol is adapted from methodologies used to prepare N-alkylated 2-aminobenzothiazoles for biological screening.[3][16]

-

Step 1: Reagent Suspension

-

To a round-bottom flask, add 2-aminobenzothiazole (1.0 eq) and methanol (MeOH) to create a slurry (approx. 0.2 M concentration).

-

Add anhydrous sodium sulfate (Na₂SO₄, 2.0 eq) as a drying agent to remove water formed during the subsequent imine formation, thereby driving the equilibrium forward.

-

-

Step 2: Imine Formation

-

Add aqueous formaldehyde (37% solution, 1.2 eq) to the slurry.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Step 3: Reduction

-

Cool the flask to 0 °C in an ice bath. This is critical to control the exothermic nature of the reduction and prevent side reactions.

-

Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes. The slow addition prevents vigorous effervescence and ensures a controlled reduction of the intermediate iminium species.

-

-

Step 4: Quenching and Work-up

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Carefully quench the reaction by the slow addition of water to decompose any excess NaBH₄.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

-

Step 5: Extraction and Purification

-

Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the pure this compound.

-

Protocol 2: Synthesis via Nucleophilic Substitution on 2-Chlorobenzothiazole

This protocol is based on the principle of reacting 2-halobenzothiazoles with primary amines.[17]

-

Step 1: Reactant Setup

-

In a sealed pressure vessel, dissolve 2-chlorobenzothiazole (1.0 eq) in a nonpolar solvent like toluene or a polar aprotic solvent like N,N-Dimethylformamide (DMF).

-

Add a solution of methylamine (CH₃NH₂, 2.0-3.0 eq, typically as a solution in THF or ethanol). An excess of the amine is used to drive the reaction to completion and act as a base to neutralize the HCl byproduct.

-

-

Step 2: Reaction

-

Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours. The use of a sealed vessel is necessary to contain the volatile methylamine and allow the reaction to proceed at elevated temperatures.

-

-

Step 3: Work-up and Isolation

-

After cooling to room temperature, dilute the reaction mixture with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

-

Step 4: Purification

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography to afford the pure product.

-

Section 4: Case Study & Structure-Activity Relationships (SAR)

The true value of these synthetic methods lies in their ability to generate libraries of compounds for medicinal chemistry programs. A prime example is the development of N-alkylated 2-aminobenzothiazoles as potent inhibitors of prostaglandin E₂ (PGE₂) generation, a key process in inflammation.[3]

Case Study: Inhibition of Prostaglandin E₂ (PGE₂) Generation

PGE₂ is a key mediator of inflammation, and its overproduction is implicated in diseases like arthritis and cancer. Research has shown that N-substituted 2-aminobenzothiazoles can effectively suppress PGE₂ production in cellular assays.[3][16]

Figure 4: Simplified prostaglandin E₂ synthesis pathway and the target of benzothiazole inhibitors.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the N-alkyl substituent has yielded crucial SAR data. Studies reveal that the nature of the group attached to the exocyclic nitrogen is critical for activity.[3][8]

| Compound ID | N-Substituent | EC₅₀ (nM) for PGE₂ Inhibition[3] |

| GK510 | 3-(naphthalen-2-yl)propanoyl | 118 |

| GK543 | 3-(naphthalen-2-yl)propyl | 177 |

| GK562 | 3-phenylpropyl | 147 |

Table 1: SAR data for N-substituted 2-aminobenzothiazoles as inhibitors of PGE₂ generation. Data sourced from Katsori et al. (2022).[3]

The data in Table 1 clearly indicates that bulky, lipophilic substituents containing aromatic rings (naphthalene, phenyl) connected by a three-carbon linker result in highly potent inhibitors.[3] This suggests the presence of a large hydrophobic pocket in the target enzyme that can be effectively occupied by these moieties. Further literature reviews confirm that substitutions at the C-2 and C-6 positions of the benzothiazole ring are frequently exploited to modulate biological activity across various therapeutic targets.[1][5]

Furthermore, the concept of bioisosterism is often applied, where the benzothiazole scaffold itself acts as a structural mimic of other bicyclic systems, such as the quinazoline ring in many epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors used in cancer therapy.[19][20] This allows chemists to leverage the favorable properties of the benzothiazole core to develop novel drugs with potentially improved efficacy or safety profiles.

Conclusion and Future Outlook

The synthesis of this compound derivatives, while complicated by the challenge of regioselectivity, is a solvable problem through modern synthetic methodologies. Strategies such as reductive amination and nucleophilic substitution on 2-halo precursors provide reliable and scalable routes to these valuable medicinal chemistry building blocks. The proven protocols and mechanistic insights detailed in this guide empower researchers to confidently access these compounds for drug discovery campaigns.

The future of this field will likely focus on the development of even more efficient and sustainable catalytic methods for regioselective N-alkylation. As our understanding of the biological targets of these compounds deepens, we can anticipate the rational design of next-generation N-methyl-benzothiazole derivatives with enhanced potency, selectivity, and therapeutic utility, further cementing the legacy of this remarkable privileged scaffold.

References

- Katsori, A. M., Gkeka, P., Kolokotroni, A., et al. (2022).

- ResearchGate. (n.d.). Reported anticancer compounds and designed benzothiazole derivatives showing bioisosteric replacement. [Link]

- ResearchGate. (n.d.). The rational design of benzothiazole analogues by bioisosterism approach. [Link]

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- ScienceDirect. (n.d.). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. [Link]

- Pozdnyakov, I. A., et al. (n.d.).

- Royal Society of Chemistry. (2011). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols.

- ResearchGate. (2019). Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds. [Link]

- Dossetter, A. G., et al. (2012). Isosteric replacements for benzothiazoles and optimisation to potent Cathepsin K inhibitors free from hERG channel inhibition. PubMed. [Link]

- Fleming, P. E., et al. (n.d.). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. NIH. [Link]

- NIH. (n.d.).

- Royal Society of Chemistry. (2025).

- Der Pharma Chemica. (n.d.). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. [Link]

- MDPI. (2023).

- ResearchGate. (2023).

- Indian Journal of Pharmaceutical Education and Research. (n.d.).

- ResearchGate. (2024).

- Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. [Link]

- Journal of Chemical Reviews. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. [Link]

- MDPI. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. [Link]

- Royal Society of Chemistry. (n.d.).

- Journal of Chemical Reviews. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. [Link]

- ACS Publications. (n.d.).

- PubMed Central. (2025).

- ResearchGate. (2025).

- ResearchGate. (n.d.). Structural activity relationship and importance of Benzothiazole derivatives, in the medicinal chemistry- An comprehensive review. [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. jchemrev.com [jchemrev.com]

- 3. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchemrev.com [jchemrev.com]

- 5. researchgate.net [researchgate.net]

- 6. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijper.org [ijper.org]

- 10. researchgate.net [researchgate.net]

- 11. Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. researchgate.net [researchgate.net]

- 17. This compound | 16954-69-1 | RAA95469 [biosynth.com]

- 18. N-monomethylation of primary amines via intermediate benzothiazol-2(3H)-imines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Unlocking the Potential of N-Methyl-1,3-benzothiazol-2-amine in Materials Science: A Technical Guide

Abstract

N-Methyl-1,3-benzothiazol-2-amine, a derivative of the versatile benzothiazole heterocyclic system, is a compound with significant untapped potential in the realm of materials science. While its primary established role lies as an intermediate in the synthesis of herbicides, its unique molecular architecture—featuring a fused aromatic system, electron-rich nitrogen and sulfur atoms, and a reactive methylamino group—suggests a broad scope for application in the development of advanced functional materials. This technical guide provides an in-depth exploration of the potential applications of this compound, drawing upon the established performance of structurally analogous benzothiazole derivatives. We will delve into its prospective use as a corrosion inhibitor, a building block for functional polymers and organic electronic materials, and as a ligand in the design of novel metal complexes. This document is intended for researchers, scientists, and professionals in materials science and drug development, offering a scientifically grounded perspective on the future of this promising molecule.

Introduction to this compound: Core Properties and Synthesis

This compound, also known as 2-(methylamino)benzothiazole, is a crystalline solid with the molecular formula C₈H₈N₂S.[1] The benzothiazole core, a fusion of benzene and thiazole rings, imparts significant chemical and thermal stability to the molecule. The presence of both nitrogen and sulfur heteroatoms, along with the exocyclic methylamino group, creates a molecule with a rich electronic profile, making it an attractive candidate for various material science applications.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in materials science.

| Property | Value | Reference |

| CAS Number | 16954-69-1 | [1] |

| Molecular Formula | C₈H₈N₂S | [1] |

| Molecular Weight | 164.23 g/mol | [2] |

| Appearance | Needle-like crystals | [1] |

| Melting Point | 140-142 °C | [3] |

| Boiling Point | 270.1 °C at 760 mmHg | [1] |

| Density | 1.306 g/cm³ | [1] |

| Flash Point | 140 °C | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes for 2-aminobenzothiazoles. A common and efficient method involves the reaction of 2-chlorobenzothiazole with a primary amine, in this case, methylamine, often in a nonpolar solvent.[2][4]

Diagram: Synthesis of this compound

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound (Illustrative)

This protocol is a generalized procedure based on the synthesis of similar 2-aminobenzothiazoles and should be optimized for specific laboratory conditions.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorobenzothiazole (1 equivalent) in a suitable nonpolar solvent (e.g., toluene, xylene).

-

Addition of Amine: Add a solution of methylamine (1.1 equivalents) in the same solvent dropwise to the stirred solution at room temperature.

-